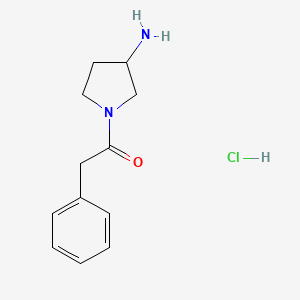
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyrrolidine with phenylacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the use of nucleophiles, such as alkyl halides or amines, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
科学研究应用
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride can be compared with other similar compounds, such as 1-(3-aminopyrrolidin-1-yl)ethan-1-one and 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of 1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride lies in its phenyl group, which imparts distinct chemical properties and biological activities.
相似化合物的比较
1-(3-aminopyrrolidin-1-yl)ethan-1-one
1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride
1-(3-aminopyrrolidin-1-yl)propan-1-one
属性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC 名称 |
1-(3-aminopyrrolidin-1-yl)-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |
InChI 键 |
NDCYHMYPSNXNRR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


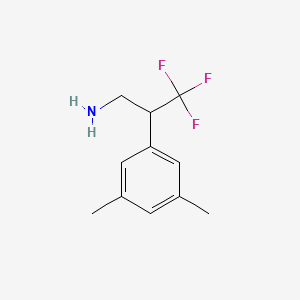
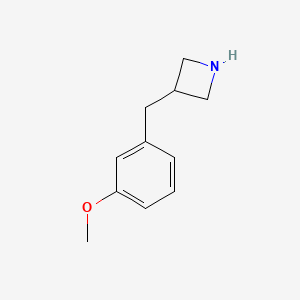
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
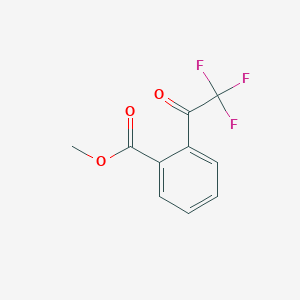
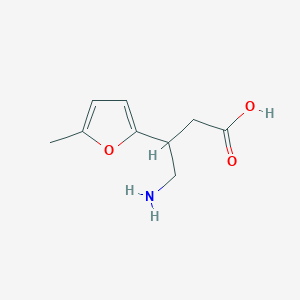

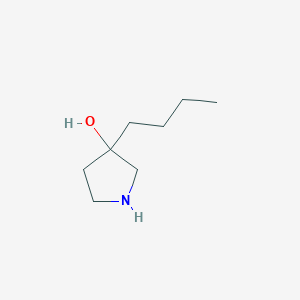
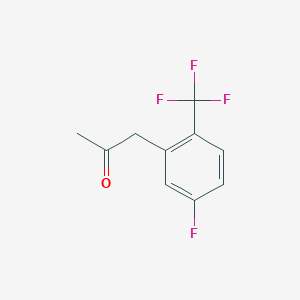
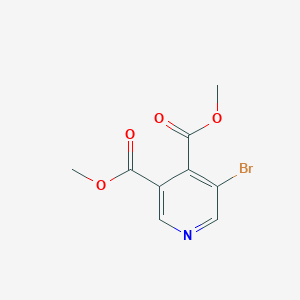
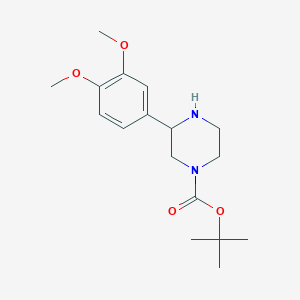
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)

